molecular formula C6H4Cl2N2O2 B13547684 2-(3,6-Dichloropyridazin-4-yl)acetic acid

2-(3,6-Dichloropyridazin-4-yl)acetic acid

Cat. No.: B13547684
M. Wt: 207.01 g/mol
InChI Key: RRYFSTCBDIVYKJ-UHFFFAOYSA-N
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Description

2-(3,6-Dichloropyridazin-4-yl)acetic acid is a chemical compound characterized by the presence of a pyridazine ring substituted with chlorine atoms at positions 3 and 6, and an acetic acid moiety at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dichloropyridazin-4-yl)acetic acid typically involves the chlorination of pyridazine derivatives. One common method involves the reaction of pyridazine with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the desired positions. The resulting 3,6-dichloropyridazine is then reacted with chloroacetic acid under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dichloropyridazin-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(3,6-Dichloropyridazin-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

IUPAC Name

2-(3,6-dichloropyridazin-4-yl)acetic acid

InChI

InChI=1S/C6H4Cl2N2O2/c7-4-1-3(2-5(11)12)6(8)10-9-4/h1H,2H2,(H,11,12)

InChI Key

RRYFSTCBDIVYKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)CC(=O)O

Origin of Product

United States

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